Technical Monograph: (R)-2-Aminobut-3-enoic Acid Hydrochloride
Technical Monograph: (R)-2-Aminobut-3-enoic Acid Hydrochloride
The following guide details the physicochemical, pharmacological, and synthetic profile of (R)-2-Aminobut-3-enoic acid hydrochloride (also known as D-Vinylglycine HCl). This document is structured for application scientists and medicinal chemists requiring high-fidelity data for experimental design.
[1]
Executive Summary & Chemical Identity
(R)-2-Aminobut-3-enoic acid hydrochloride is the D-enantiomer of vinylglycine, a non-proteinogenic
Physicochemical Profile
| Property | Data |
| IUPAC Name | (2R)-2-Aminobut-3-enoic acid hydrochloride |
| Common Name | D-Vinylglycine HCl |
| CAS Number | 105763-41-5 |
| Molecular Formula | |
| Molecular Weight | 137.56 g/mol |
| Chirality | R (D-configuration) |
| Appearance | Off-white to pale yellow hygroscopic solid |
| Solubility | Highly soluble in water, methanol; insoluble in non-polar solvents |
| Melting Point | >200°C (with decomposition) |
| Storage | -20°C, Desiccated, Inert Atmosphere (Argon/Nitrogen) |
Mechanistic Pharmacology: Suicide Inhibition
The primary utility of (R)-vinylglycine is its ability to irreversibly inhibit PLP-dependent enzymes, particularly aminotransferases (transaminases) and ACC synthase. The mechanism relies on the enzymatic conversion of the unreactive vinyl group into a highly reactive Michael acceptor within the active site.
Mechanism of Action (The "Trojan Horse" Pathway)
-
Transimination: The free amino group of (R)-vinylglycine displaces the active site Lysine residue, forming an External Aldimine with the PLP cofactor.
-
-Proton Abstraction: The enzyme's basic residue abstracts the
-proton. Due to the adjacent vinyl group, the resulting carbanion is resonance-stabilized, extending the conjugation. -
Isomerization to Electrophile: The electron density shifts, creating a
-unsaturated imine (or an -unsaturated system via prototropic shift). -
Covalent Capture: An active site nucleophile (typically Lysine or Cysteine) attacks the now-activated
-carbon (or -carbon depending on the specific enzyme manifold), forming a stable covalent adduct. -
Inactivation: The enzyme is permanently alkylated and unable to regenerate the PLP cofactor.
Pathway Visualization
The following diagram illustrates the suicide inhibition pathway mediated by PLP.
Caption: Mechanism-based inactivation of PLP-enzymes by (R)-Vinylglycine. The compound enters as a substrate but is processed into a reactive electrophile that covalently modifies the active site.
Synthetic Protocol: The Methionine Sulfoxide Route
While enzymatic resolution of racemic vinylglycine is possible, the most reliable chemical synthesis for the pure (R)-enantiomer utilizes D-Methionine as a chiral pool starting material. This route, adapted from Rapoport’s methodology, leverages the thermal syn-elimination of a sulfoxide to generate the terminal alkene with high stereochemical retention.
Experimental Workflow
Objective: Synthesis of (R)-2-Aminobut-3-enoic acid HCl from D-Methionine.
Reagents Required:
-
Starting Material: D-Methionine (CAS: 348-67-4).
-
Protection: Di-tert-butyl dicarbonate (
), Sodium Hydroxide. -
Oxidation: Sodium Periodate (
) or Hydrogen Peroxide. -
Elimination: High-boiling solvent (e.g., Xylene or neat pyrolysis under vacuum).
-
Deprotection: 4M HCl in Dioxane.
Step-by-Step Methodology:
-
N-Boc Protection:
-
Dissolve D-Methionine (10 mmol) in 1N NaOH/Dioxane (1:1).
-
Add
(1.1 eq) at 0°C. Stir at RT for 12h. -
Acidify to pH 2 and extract with EtOAc to yield N-Boc-D-Methionine .
-
-
Oxidation to Sulfoxide:
-
Dissolve N-Boc-D-Methionine in Methanol/Water.
-
Add
(1.05 eq) at 0°C. Stir for 2h. -
Filter salts and extract.[1] Yields N-Boc-D-Methionine Sulfoxide .
-
-
Pyrolytic Elimination (The Critical Step):
-
Heat the sulfoxide (neat or in refluxing xylene) to 100-110°C under high vacuum (0.1 mmHg) for short path distillation or reflux for 2-4 hours.
-
The sulfoxide undergoes a thermal syn-elimination to release methanesulfenic acid (volatile) and generate N-Boc-(R)-Vinylglycine .
-
Acidolytic Deprotection:
Synthesis Diagram
Caption: Retrosynthetic workflow for (R)-Vinylglycine HCl via the Methionine Sulfoxide elimination route.
Handling, Stability & Quality Control
The terminal alkene in vinylglycine is susceptible to polymerization and isomerization to
Stability Protocol
-
Hygroscopicity: The HCl salt is hygroscopic. It must be handled in a glovebox or rapid-weighing environment.
-
Isomerization: Avoid basic aqueous solutions for prolonged periods. At pH > 8, the compound risks tautomerizing to the imine and hydrolyzing to
-ketobutyrate and ammonia. -
Storage: Store at -20°C. Long-term storage requires an inert atmosphere (Argon).
QC Parameters (Self-Validation)
To verify the integrity of the (R)-isomer:
-
1H NMR (D2O): Confirm the vinyl region.
-
~5.9-6.0 ppm (m, 1H,
)[7] -
~5.4-5.6 ppm (d, 2H,
) -
Absence of singlet at
ppm (indicative of methyl group from isomerization to crotonic derivatives).
-
~5.9-6.0 ppm (m, 1H,
-
Optical Rotation: Measure
.-
Compare against literature value for (S)-isomer (approx
for free base) to ensure correct sign (negative for R-isomer free base, though salt rotation varies by solvent/concentration).
-
-
Chiral HPLC: Use a Crownpak CR(+) or similar chiral stationary phase to verify enantiomeric excess (
ee required for biological assays).
References
-
Afzali-Ardakani, A., & Rapoport, H. (1980). L-Vinylglycine: Synthesis and optical resolution.[8][9] Journal of Organic Chemistry.[10][11] Link
-
Rosegay, A., & Taub, D. (1989). Syntheses of (R)-[4-2H2]-2-amino-3-butenoic acid (vinylglycine) and (R)-[4-2H2, 5-2H3] methionine.[1] Synthetic Communications.[1][10][11] Link
-
Rando, R. R. (1974). Chemistry and enzymology of kcat inhibitors. Science. Link
-
Berkowitz, D. B., et al. (2000). Chiral vinylglycine derivatives: Synthesis and applications. Tetrahedron: Asymmetry.[12] Link
-
PubChem Database. (2025). Compound Summary: (R)-2-Aminobut-3-enoic acid hydrochloride.[4][1][5][6] National Library of Medicine. Link[13]
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- 5. (R)-2-Aminobut-3-enoic acid hydrochloride | 105763-41-5 [sigmaaldrich.com]
- 6. (R)-2-Aminobut-3-enoic acid hydrochloride | 105763-41-5 [sigmaaldrich.com]
- 7. EP0559927A1 - A simplified method for the production of vinyl glycine (2-aminobut-3-enioc acid) and a convenient resolution of a derivative - Google Patents [patents.google.com]
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